20-hydroxy-PGF2alpha
Overview
Description
20-Hydroxy-PGF2alpha is a prostanoid, specifically a hydroxylated derivative of Prostaglandin F2alpha. Prostaglandins are a group of physiologically active lipid compounds having diverse hormone-like effects in animals. This compound is known for its role in various biological processes, including the contraction of pulmonary arteries .
Mechanism of Action
Target of Action
The primary target of 20-hydroxy-PGF2alpha is the Prostaglandin F2α receptor (FP) . This receptor is a key player in numerous physiological and pathological processes, including inflammation and cardiovascular homeostasis . It is required for female reproductive function such as luteolysis and parturition . It has also been implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders .
Mode of Action
This compound interacts with its target, the FP receptor, to induce a variety of biological responses. Through the FP receptor, it promotes the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes . It also induces cardiac myocyte hypertrophy in vitro and cardiac growth in rats
Biochemical Pathways
This compound is the omega-oxidation product of PGF2alpha via P450 omega-oxidation . Prostanoids, including PGF2alpha, are generated through PGH synthase (PGHS) – known commonly as cyclooxygenase (COX), in response to a wide variety of stimuli acting as paracrine or autocrine manner . The biological functions of PGs could be modulated at multiple levels such as COX, PG synthases, and downstream receptors .
Pharmacokinetics
Studies on pgf2alpha, from which this compound is derived, show that horses are about five times more sensitive to the luteolytic effect of pgf2alpha than cattle . This suggests that the metabolic clearance of PGF2alpha is slower in mares than in heifers .
Result of Action
The action of this compound results in a variety of molecular and cellular effects. It promotes the expression of certain genes in cardiomyocytes, induces cardiac myocyte hypertrophy, and stimulates cardiac growth .
Biochemical Analysis
Biochemical Properties
20-Hydroxy-PGF2alpha interacts with various enzymes and proteins. It is actively biosynthesized in various organs of mammals . The compound is involved in the contraction of pulmonary arteries . It is also involved in the synthesis of prostaglandins, which are hormone-like lipid compounds often found in animals and humans .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, through the Prostaglandin F2alpha receptor, it promotes the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it rapidly converts progesterone to 20α-hydroxyprogesterone by promoting 20α-hydroxysteroid dehydrogenase (20α-HSD) expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that the compound’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, it has been observed that the compound has threshold effects and can cause toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and its localization or accumulation can be affected .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
20-Hydroxy-PGF2alpha is synthesized through the omega-oxidation of Prostaglandin F2alpha via cytochrome P450 enzymes . The synthetic route involves multiple steps, including the stereoselective oxidation and reduction of intermediates. Industrial production methods often employ biocatalytic retrosynthesis, utilizing enzymes like Baeyer-Villiger monooxygenase and ketoreductase to achieve high stereoselectivity and yield .
Chemical Reactions Analysis
20-Hydroxy-PGF2alpha undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different hydroxylated derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, Prostaglandin F2alpha.
Substitution: It can undergo substitution reactions where functional groups are replaced by others under specific conditions.
Common reagents used in these reactions include oxidizing agents like cytochrome P450 enzymes and reducing agents like ketoreductase . Major products formed from these reactions include various hydroxylated and reduced derivatives of Prostaglandin F2alpha .
Scientific Research Applications
20-Hydroxy-PGF2alpha has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of prostanoid synthesis and metabolism.
Biology: The compound is studied for its role in cellular signaling and regulation of vascular tone.
Medicine: It has potential therapeutic applications in treating conditions related to pulmonary artery contraction and other vascular disorders.
Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry
Comparison with Similar Compounds
20-Hydroxy-PGF2alpha is unique among prostanoids due to its specific hydroxylation pattern. Similar compounds include:
Prostaglandin F2alpha: The parent compound, which lacks the hydroxyl group at the 20th position.
20-Hydroxy-PGE2: Another hydroxylated prostanoid with different biological activities.
15-Hydroxy-PGF2alpha: A hydroxylated derivative with a hydroxyl group at the 15th position.
These compounds share structural similarities but differ in their specific biological activities and mechanisms of action.
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-2-[(E,3S)-3,8-dihydroxyoct-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O6/c21-13-7-3-4-8-15(22)11-12-17-16(18(23)14-19(17)24)9-5-1-2-6-10-20(25)26/h1,5,11-12,15-19,21-24H,2-4,6-10,13-14H2,(H,25,26)/b5-1-,12-11+/t15-,16+,17+,18-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXUYZDBZCLAQO-UNKHNRNISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)C=CC(CCCCCO)O)CC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](CCCCCO)O)C/C=C\CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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